Sodium hippurate hydrate

Catalog No.
S3411147
CAS No.
305808-27-9
M.F
C9H10NNaO4
M. Wt
219.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hippurate hydrate

CAS Number

305808-27-9

Product Name

Sodium hippurate hydrate

IUPAC Name

sodium;2-benzamidoacetate;hydrate

Molecular Formula

C9H10NNaO4

Molecular Weight

219.17 g/mol

InChI

InChI=1S/C9H9NO3.Na.H2O/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,10,13)(H,11,12);;1H2/q;+1;/p-1

InChI Key

IOZRWVOSUXHESF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+]
  • Biomarker for Certain Cancers and Oxidative Stress: Hippuric acid, a component of sodium hippurate hydrate, is a metabolite found in urine. Some studies suggest that urinary hippurate levels might serve as a biomarker for certain cancers, such as gastric cancer [1]. Additionally, hippurate excretion may be linked to oxidative stress levels in the body [1].

Source

[1] Sigma-Aldrich (.com) product page for Sodium hippurate hydrate,

Note

Further research is needed to validate the use of hippurate levels as a diagnostic tool for these conditions.

  • Understanding Gut Microbiome and Phenylalanine Metabolism: Studies investigating the metabolic differences between various urinary phenotypes in rats have explored the potential role of gut microbial metabolism of phenylalanine, an amino acid. Sodium hippurate hydrate, as a source of hippurate, might be used in such research to understand the connection between gut microbes, phenylalanine metabolism, and potentially, conditions like autism spectrum disorder [1].

Source

[1] Sigma-Aldrich (.com) product page for Sodium hippurate hydrate,

Sodium hippurate hydrate is the sodium salt of hippuric acid, a compound formed from the combination of benzoic acid and glycine. Its chemical formula is C9H10NNaO4C_9H_{10}NNaO_4, and it has a molecular weight of approximately 201.16 g/mol. This compound typically appears as a white to almost white crystalline powder and is highly soluble in water, making it useful in various biological and chemical applications .

  • Hydrolysis: When treated with hot caustic alkalis, sodium hippurate hydrolyzes to yield benzoic acid and glycine.
  • Nitrous Acid Reaction: It reacts with nitrous acid to form benzoyl glycolic acid.
  • Formation of Hydrazine Derivative: The ethyl ester of sodium hippurate reacts with hydrazine to produce hippuryl hydrazine, which has historical significance in the synthesis of hydrazoic acid .

Sodium hippurate is recognized for its potential biological activities:

  • Biomarker for Diseases: It has been studied as a urinary biomarker for certain cancers, including gastric cancer, and for oxidative stress conditions .
  • Metabolism: In the human body, sodium hippurate is primarily produced in the liver, intestine, and kidneys through the conjugation of benzoic acid with glycine. This process is significant for detoxifying aromatic compounds .

Sodium hippurate can be synthesized through various methods:

  • Acylation Reaction: The most common method involves the acylation of glycine with benzoyl chloride, known as the Schotten–Baumann reaction.
  • Heating Reactions: It can also be synthesized by heating benzoic anhydride with glycine or by reacting benzamide with monochloroacetic acid .

The applications of sodium hippurate are diverse:

  • Biochemical Research: It is often used in buffer solutions due to its ability to increase ionic strength.
  • Pharmaceuticals: Sodium hippurate serves as an excipient in drug formulations.
  • Diagnostic Tool: As a biomarker, it aids in diagnosing certain diseases and monitoring metabolic health .

Research indicates that sodium hippurate interacts with various biological systems:

  • Enzyme Interactions: It may influence enzyme activities related to detoxification pathways.
  • Potential Drug Interactions: Its role as a urinary biomarker suggests possible interactions with drugs metabolized through similar pathways, warranting further investigation into its pharmacokinetics and dynamics .

Sodium hippurate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Hippuric AcidC9H9NO3C_9H_{9}NO_3Parent compound; exists without sodium ion.
Para-Aminohippuric AcidC9H10N2O3C_9H_{10}N_2O_3Contains an amino group; used in renal function tests.
Methylhippuric AcidC10H11NO3C_{10}H_{11}NO_3Methylated form; exists in three isomeric forms.
BenzoylglycineC9H9NO2C_9H_{9}NO_2Similar structure; lacks sodium ion.

Sodium hippurate's unique characteristic lies in its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, hippuric acid. This solubility makes it particularly useful in biological applications where rapid absorption is crucial .

Sequence

G

Dates

Modify: 2023-08-19

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